3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid 3-[2-N-(Biotinyl)aminoethyldithio]propanoic acid features a biotin group and propanoic acid separated by a disulfide linkage. The carboxyl group of propanoic acid allows biotinylation of targets through either a chemical or enzymatic acylation reaction. The disulfide bond permits removal of the biotin group with reducing agents.
Brand Name: Vulcanchem
CAS No.: 104582-29-8
VCID: VC0015777
InChI: InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Molecular Formula: C15H25N3O4S3
Molecular Weight: 407.6 g/mol

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

CAS No.: 104582-29-8

Cat. No.: VC0015777

Molecular Formula: C15H25N3O4S3

Molecular Weight: 407.6 g/mol

* For research use only. Not for human or veterinary use.

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid - 104582-29-8

Specification

CAS No. 104582-29-8
Molecular Formula C15H25N3O4S3
Molecular Weight 407.6 g/mol
IUPAC Name 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoic acid
Standard InChI InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1
Standard InChI Key LUKYYZVIDAWYMZ-MJVIPROJSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Structure and Properties

Molecular Identification

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid, also known as SS-Biotin, is a crystalline solid with a molecular formula of C15H25N3O4S3 and a molecular weight of 407.6 Da . The compound is identified by the CAS Registry Number 104582-29-8 . Its IUPAC name is 3-[[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]dithio]-propanoic acid .

Structural Features

The compound features a biotin group and propanoic acid moiety connected by a disulfide linkage . This structural arrangement provides dual functionality:

  • The carboxyl group of propanoic acid enables biotinylation through chemical or enzymatic acylation reactions

  • The central disulfide bond permits selective cleavage under reducing conditions, allowing for reversible biotinylation

Physical and Chemical Properties

The physical and chemical properties of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

PropertyValueSource
Molecular Weight407.6 Da
Physical FormCrystalline solid
Melting Point172-175°C
Purity≥98% (commercial grade)
Solubility in DMSO~25 mg/ml
Solubility in DMF~2 mg/ml
Solubility in Aqueous BuffersSparingly soluble (~0.5 mg/ml in 1:1 DMSO:PBS)
Storage Temperature-20°C
Stability≥2 years (when properly stored)

The compound exhibits good solubility in organic solvents but limited solubility in aqueous solutions. For maximum solubility in aqueous buffers, it should first be dissolved in DMSO and then diluted with the aqueous buffer .

Applications in Biochemical Research

Biotinylation Reactions

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid serves as a versatile tool for biotinylation of various biological targets. The carboxyl group can be activated for acylation reactions through either chemical or enzymatic means . The primary applications include:

  • Protein labeling for detection and purification

  • Creation of cleavable biotin tags for reversible protein isolation

  • Development of chemical biology tools for target protein labeling in biological experiments and assays

Proximity Biotinylation Studies

Research has demonstrated that 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid can be utilized in cellular proximity biotinylation assays to label protein interactors . This technique has become increasingly valuable for mapping protein-protein interactions in living cells.

Applications in Cancer Research

Recent studies have employed derivatives of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid in cancer research. For example:

  • Biotinylated derivatives have been used to create tools for studying heat shock protein 90 (HSP90) inhibition in prostate cancer models. In one study, researchers used biotinylated-SU086 (an HSP90 inhibitor) to investigate protein interactions through pull-down assays in C4-2 and DU145 cancer cell lines .

  • Similarly, biotinylated compounds have been employed in triple-negative breast cancer research, where a biotinylated inhibitor (SU056) was used to study Y-box binding protein 1 (YB-1) interactions with ribosomal proteins in MDA-MB-231 and MDA-MB-468 cell lines .

Recent Research Applications

Chemical Biology Tool Development

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has been utilized in the development of various chemical biology tools, particularly for protein tagging and interaction studies. The compound's dual functionality (biotin tag and cleavable disulfide bond) makes it valuable for enrichment and purification protocols that require subsequent release of tagged molecules .

Protein-Protein Interaction Studies

Recent research has employed 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid in studies examining protein-protein interactions. For example:

  • The compound has been used to create biotinylated inhibitors that can pull down protein complexes, allowing for the identification of direct binding partners and the study of how drug compounds affect these interactions .

  • In cancer research, biotinylated derivatives have helped elucidate critical interactions between oncogenic proteins and their binding partners, providing insights into potential therapeutic targets .

Ubiquitin Code Studies

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has applications in studying the ubiquitin code through biotin-based labeling methods, as referenced in research publications . These studies help advance understanding of post-translational modifications in cellular signaling and protein degradation pathways.

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